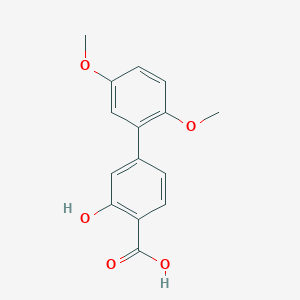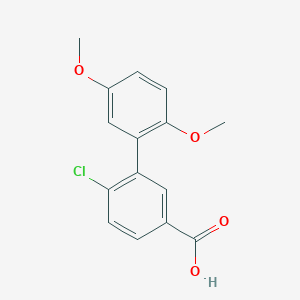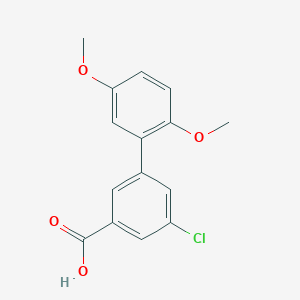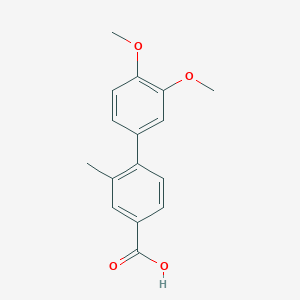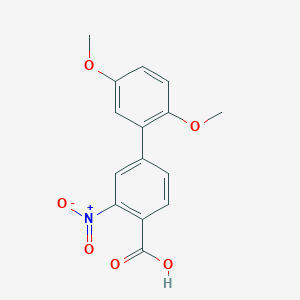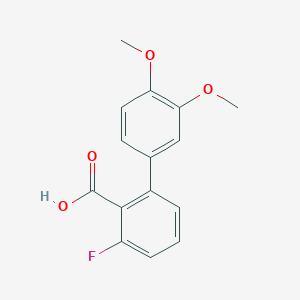
2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid (2-DMF-6-FB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, and is composed of two methoxy groups, one phenyl group, and one fluorine atom. Due to its unique structure, it has been the subject of numerous studies in the fields of organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), caspase-3, and cyclin-dependent kinase 1 (CDK1). It has also been studied as an inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase enzyme. In addition, 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been studied as an inhibitor of the enzyme responsible for the synthesis of the neurotransmitter serotonin, and as an inhibitor of the enzyme responsible for the synthesis of the neurotransmitter dopamine.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% is not fully understood. However, it is believed to work by inhibiting the activity of enzymes, such as COX-2, caspase-3, CDK1, and the HIV reverse transcriptase enzyme. In addition, it is believed to inhibit the activity of enzymes responsible for the synthesis of serotonin and dopamine.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it may be an effective inhibitor of the enzymes COX-2, caspase-3, CDK1, and the HIV reverse transcriptase enzyme. In addition, it has been studied as a potential inhibitor of the enzymes responsible for the synthesis of serotonin and dopamine.
実験室実験の利点と制限
The advantages of using 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% for lab experiments include its low cost and its availability in a variety of forms, such as a powder, a solution, or a tablet. In addition, it is a relatively stable compound, making it ideal for long-term storage. However, there are some limitations to using 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% for lab experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
For research involving 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% include exploring its potential as an inhibitor of other enzymes, such as those involved in the synthesis of other neurotransmitters. In addition, further research could be conducted to explore its potential as an inhibitor of other diseases, such as cancer. Additionally, further research could be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% as an anti-inflammatory agent, as well as its potential as an anti-viral agent. Finally, further research could be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% as an antioxidant.
合成法
2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% can be synthesized using a variety of methods, including a one-step synthesis using a Grignard reaction. In this method, the Grignard reagent is reacted with 6-fluorobenzoic acid in an aqueous solution to produce 2-(3,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95%. Other synthesis methods include a two-step synthesis using a condensation reaction, and a three-step synthesis using a Friedel-Crafts reaction.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-7-6-9(8-13(12)20-2)10-4-3-5-11(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYELPXLEGVTUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690845 |
Source


|
| Record name | 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-96-5 |
Source


|
| Record name | 3-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

